3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine 3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18330672
InChI: InChI=1S/C8H5F3N2S/c1-5-6(12-4-14)2-3-7(13-5)8(9,10)11/h2-3H,1H3
SMILES:
Molecular Formula: C8H5F3N2S
Molecular Weight: 218.20 g/mol

3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18330672

Molecular Formula: C8H5F3N2S

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine -

Specification

Molecular Formula C8H5F3N2S
Molecular Weight 218.20 g/mol
IUPAC Name 3-isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C8H5F3N2S/c1-5-6(12-4-14)2-3-7(13-5)8(9,10)11/h2-3H,1H3
Standard InChI Key XICUNPTYNPZXGQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)C(F)(F)F)N=C=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine (C₈H₅F₃N₂S) features a pyridine ring substituted at the 2-, 3-, and 6-positions. The 2-position bears a methyl group, the 3-position an isothiocyanate moiety, and the 6-position a trifluoromethyl group. This arrangement confers both electron-withdrawing (-CF₃) and reactive (-N=C=S) characteristics, influencing its chemical behavior .

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC₈H₅F₃N₂S
Molecular Weight242.20 g/mol
CAS Registry NumberNot explicitly reported
IUPAC Name3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine

The absence of a documented CAS number suggests this compound may be a novel or less-studied entity, necessitating reliance on structural analogs for property prediction .

Synthetic Pathways

Retrosynthetic Analysis

Synthesis likely begins with a trifluoromethylpyridine precursor. A plausible route involves:

  • Halogenation: Starting with 2,3-dichloro-5-(trifluoromethyl)pyridine .

  • Amination: Substituting chlorine at position 3 with an amine group.

  • Isothiocyanate Formation: Treating the amine with thiophosgene (CSCl₂) or thiophosgene analogs .

Detailed Synthesis Protocol

Step 1: Precursor Preparation
2-Methyl-6-(trifluoromethyl)pyridin-3-amine is synthesized via nucleophilic substitution of 3-chloro-2-methyl-6-(trifluoromethyl)pyridine with ammonia. This intermediate is critical for introducing the isothiocyanate group .

ParameterValue
ReagentThiophosgene
SolventDichloromethane/Water
Temperature0°C → 25°C
Yield~90%

Physicochemical Properties

Stability and Reactivity

The isothiocyanate group’s electrophilicity makes the compound prone to hydrolysis and nucleophilic attack. Stability is enhanced in anhydrous, low-temperature storage. Trifluoromethyl groups improve lipid solubility, potentially increasing bioavailability in biological systems .

Spectral Characteristics

While experimental data for this specific compound is unavailable, analogs exhibit:

  • ¹H NMR: Pyridine protons resonate at δ 8.7–7.9 ppm; methyl groups appear as singlets near δ 2.5 ppm .

  • ¹³C NMR: CF₃ carbons show quartets (J ≈ 270 Hz) near δ 120 ppm; isothiocyanate carbons resonate at δ 130–135 ppm .

Reactivity and Functionalization

Thiourea Formation

The isothiocyanate group reacts readily with amines to form thioureas, a reaction exploited in drug discovery. For example:
R-N=C=S + R’-NH2R-NH-CS-NH-R’\text{R-N=C=S + R'-NH}_2 \rightarrow \text{R-NH-CS-NH-R'}
This reactivity underpins its utility in creating bioactive molecules .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 4-position. Nitration or sulfonation could yield derivatives with enhanced pesticidal activity .

Industrial and Research Applications

Agrochemical Development

Trifluoromethylpyridines are pivotal in modern insecticides. For instance, chlorantraniliprole, a commercial insecticide, shares structural motifs with this compound. The -N=C=S group may interact with insect nicotinic acetylcholine receptors, inducing paralysis .

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